molecular formula C15H26O6 B3423516 1-(2,3-Epoxypropoxy)-2,2-bis[(2,3-epoxypropoxy)methyl]butane CAS No. 30499-70-8

1-(2,3-Epoxypropoxy)-2,2-bis[(2,3-epoxypropoxy)methyl]butane

Cat. No.: B3423516
CAS No.: 30499-70-8
M. Wt: 302.36 g/mol
InChI Key: QECCQGLIYMMHCR-UHFFFAOYSA-N
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Description

Trimethylolpropane triglycidyl ether (TMPTE) has a trifunctional aliphatic glycidyl ether epoxide monomer mainly used as a crosslinking agent which provides chemical and mechanical resistance.

Scientific Research Applications

Epoxy Resin Curing

The kinetics of formation of adducts of epoxy compounds, including 2,3-epoxypropoxy derivatives, with various catalysts have been studied. These investigations provide insights into the initial stages of epoxy resin curing reactions, vital for industrial applications like coatings, adhesives, and composites (Barton & Shepherd, 1975).

Synthesis and Polymerization in Chemical Reactions

Studies on the epoxidation of organic compounds using catalysts reveal the transformation of specific alcohols to ether derivatives, a fundamental process in organic synthesis and industrial chemistry (Wróblewska & Wójtowicz, 2010).

Development of Optical Adhesives

Research into optical adhesives for communications technologies has involved synthesizing epoxy compounds with specific properties. The development of UV-curable optical adhesives with controlled refractive indices is a direct application in optical component manufacturing (Nakamura, Murata, & Maruno, 1989).

Thermal Stability of Epoxy Resins

Investigations into the thermal stability of epoxy resins, including those based on naphthalene and phenyl with 2,3-epoxypropoxy components, are crucial for understanding their behavior under high temperatures. This research is significant for materials used in high-temperature environments (Duann, Liu, Cheng, & Su, 2004).

Liquid Crystalline Epoxy Resins

The synthesis of liquid crystalline epoxy resins and their response to applied stress provides insights into their potential use in advanced materials, where control of molecular orientation and order is crucial (Giamberini, Amendola, & Carfagna, 1997).

Properties

IUPAC Name

2-[2,2-bis(oxiran-2-ylmethoxymethyl)butoxymethyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O6/c1-2-15(9-16-3-12-6-19-12,10-17-4-13-7-20-13)11-18-5-14-8-21-14/h12-14H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECCQGLIYMMHCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COCC1CO1)(COCC2CO2)COCC3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

42765-17-3
Record name Trimethylolpropane triglycidyl ether homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42765-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90873907
Record name 1,1,1-Trimethylolpropane triglycidyl ether
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Molecular Weight

302.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3454-29-3, 30499-70-8
Record name Trimethylolpropane triglycidyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3454-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,3-Epoxypropoxy)-2,2-bis((2,3-epoxypropoxy)methyl)butane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003454293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 2-(chloromethyl)oxirane
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1,1-Trimethylolpropane triglycidyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90873907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,3-epoxypropoxy)-2,2-bis[(2,3-epoxypropoxy)methyl]butane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.350
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 2-(chloromethyl)oxirane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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